molecular formula C22H29N3O3 B2514214 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049396-86-2

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2514214
CAS No.: 1049396-86-2
M. Wt: 383.492
InChI Key: ZXMLBLOSSFZFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4-phenylpiperazine scaffold, which is a recognized privileged structure in the design of bioactive molecules targeting the central nervous system (CNS) . The 4-phenylpiperazine unit is a common feature in numerous compounds studied for their anticonvulsant and anxiolytic properties . Research on structurally similar N-phenylacetamide derivatives has demonstrated potent activity in standard anticonvulsant models such as the maximal electroshock (MES) test, which is used to identify compounds that prevent the spread of seizure activity . Furthermore, hybrid molecules combining phenylpiperazine with other heterocyclic systems, like benzimidazole, have shown promising anxiolytic activity in preclinical behavioral models, including the Elevated Plus Maze test, potentially through interactions with GABAergic neurotransmission . The specific molecular architecture of this acetamide, which links a 2-methoxyphenoxy moiety to the phenylpiperazine group via a propyl chain, makes it a valuable chemical tool for researchers investigating structure-activity relationships (SAR) and for screening novel therapeutic agents for neurological disorders.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-10-5-6-11-21(20)28-18-22(26)23-12-7-13-24-14-16-25(17-15-24)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLBLOSSFZFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, or distillation are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted analogs with different functional groups .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Substituents

Compounds in (e.g., 5k: 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) share the 2-methoxyphenoxy-acetamide core but replace the piperazine-propyl group with a thiadiazole ring. Key differences include:

  • Molecular Weight : Thiadiazole derivatives (e.g., 5k: 319.38 g/mol) are lighter than the target compound (~395 g/mol, estimated).
  • Melting Points : Thiadiazole derivatives exhibit higher melting points (135–170°C vs. ~120–140°C for piperazine analogs), suggesting stronger intermolecular forces in crystalline states .

Piperazine/Piperidine-Based Acetamides

  • Compound 17{3,3} (): Features a phenylpiperazine-propyl group but includes a methylpiperidine substitution. This modification reduces synthetic yield (32% vs. 68–88% for thiadiazole derivatives) and results in oily consistency, indicating lower crystallinity .
  • Ranolazine (): A clinically used antianginal agent with a hydroxypropyl-piperazine group and 2-methoxyphenoxy moiety. Compared to the target compound, Ranolazine has a higher molecular weight (427.54 g/mol) and additional hydroxyl group, enhancing water solubility (logP ~1.8 vs. estimated ~2.5 for the target) .

Morpholine and Fluorinated Derivatives

  • Y205-7732 (): 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide replaces phenylpiperazine with morpholine and introduces fluorine. This results in lower molecular weight (296.34 g/mol) and logP (0.64), suggesting improved aqueous solubility but reduced lipophilicity compared to the target compound .

Complex Piperazine Derivatives

  • N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide (): Incorporates a benzoyl group and bulky aromatic substituents, increasing molecular weight (~500 g/mol) and logP (>3), which may enhance blood-brain barrier penetration but reduce metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight logP Key Features Reference
Target Compound C22H28N3O3 (est.) ~395.5 ~2.5 Phenylpiperazine-propyl, 2-methoxyphenoxy
5k (Thiadiazole derivative) C12H13N3O3S2 319.38 1.2* Thiadiazole ring, methylthio group; MP: 135–136°C
Y205-7732 (Morpholine) C15H21FN2O3 296.34 0.64 Morpholine, 4-fluorophenoxy; lower logP
Ranolazine C24H33N3O4 427.54 1.8 Hydroxypropyl-piperazine, 2-methoxyphenoxy; clinical use in angina
17{3,3} (Piperidine) C23H37N3O 387.57 3.1* Methylpiperidine, oily consistency; yield: 32%

*Estimated based on structural analogs.

Research Implications

  • Receptor Specificity : The phenylpiperazine group in the target compound may enhance affinity for serotonin (5-HT1A/2A) or dopamine receptors compared to morpholine/thiadiazole derivatives .
  • Synthetic Feasibility : Thiadiazole derivatives () are synthesized in higher yields (72–88%) than piperidine-based analogs (20–32%), suggesting scalability challenges for the latter .
  • Pharmacokinetics: Fluorinated derivatives () and Ranolazine () highlight the trade-off between solubility and lipophilicity, guiding future structural optimizations.

Biological Activity

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Common Name : 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
  • CAS Number : 1049396-86-2
  • Molecular Formula : C22H29N3O3
  • Molecular Weight : 383.5 g/mol
PropertyValue
Molecular FormulaC22H29N3O3
Molecular Weight383.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves the reaction of appropriate phenolic compounds with piperazine derivatives. The synthetic pathway typically includes:

  • Formation of the Phenoxy Group : Utilizing methoxy-substituted phenols.
  • Piperazine Derivative Preparation : Using commercially available piperazines.
  • Amide Bond Formation : Coupling the piperazine derivative with the acetamide group.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of compounds related to 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide. Studies have shown that derivatives with similar structures exhibit varying degrees of activity in animal models.

In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that certain compounds demonstrated significant anticonvulsant activity in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that the presence of a piperazine moiety is crucial for enhancing anticonvulsant efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the phenoxy group can significantly influence biological activity. For instance:

  • Substituents on the phenoxy ring can enhance binding affinity to sodium channels, which is critical for anticonvulsant action.
  • The lipophilicity of the compounds affects their distribution and efficacy in central nervous system (CNS) targets.

Study 1: Anticonvulsant Screening

A study conducted on a series of piperazine derivatives highlighted that those with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects. Specifically, compounds with phenylpiperazine fragments showed protective effects in MES tests at doses of 100 mg/kg and higher .

Study 2: Toxicity Assessment

The acute neurological toxicity was assessed using the rotarod test, indicating that while some derivatives showed promising anticonvulsant activity, they also presented varying degrees of toxicity, necessitating careful evaluation during drug development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis requires precise control of temperature (e.g., 60–80°C for amide coupling), solvent choice (e.g., DMF or acetonitrile for polar intermediates), and reaction time (12–24 hours for multi-step reactions). For example, prolonged heating may degrade thermolabile functional groups like the methoxyphenoxy moiety. Characterization via NMR (e.g., ¹H/¹³C for structural confirmation) and HPLC (≥95% purity) is essential to validate synthetic success .

Reaction StepKey ParametersTypical Conditions
Amide CouplingSolvent, CatalystDMF, EDCI/HOBt, 0°C→RT
Piperazine AlkylationTemperature, BaseK₂CO₃, 60°C, 12 h
PurificationChromatographySilica gel, CH₂Cl₂/MeOH gradient

Q. How can researchers ensure structural fidelity during synthesis?

Use multi-modal characterization :

  • ¹H/¹³C NMR to confirm methoxyphenoxy and piperazine proton environments.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy to detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bonds .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to hydrolysis (amide bond) under acidic/basic conditions and oxidation (methoxy groups). Store in inert atmospheres (-20°C, desiccated) and use stabilizers (e.g., BHT) in solutions. Monitor degradation via HPLC-UV over 72 hours at varying pH .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) can simulate binding to serotonin/dopamine receptors due to the phenylpiperazine moiety. Validate predictions with radioligand displacement assays (e.g., 5-HT₁A receptor: measure Ki values via competition with [³H]8-OH-DPAT) .

Target ReceptorComputational ΔG (kcal/mol)Experimental IC₅₀ (nM)
5-HT₁A-8.215 ± 2.1
D₂-7.848 ± 5.3

Q. What strategies resolve contradictory data in receptor affinity studies?

  • Orthogonal assays : Compare radioligand binding (cell membranes) with functional assays (cAMP inhibition in live cells).
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products.
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies enhance selectivity?

Modify the propyl linker length (e.g., C3 vs. C4) to alter steric hindrance at receptor sites. Introduce bioisosteres (e.g., replacing acetamide with sulfonamide) to improve metabolic stability. Test analogs in cytochrome P450 inhibition assays to prioritize candidates with reduced off-target interactions .

Analog Modification5-HT₁A Affinity (Ki, nM)Metabolic Half-life (h)
Propyl (C3)152.1
Butyl (C4)223.8
Sulfonamide185.3

Q. What in vitro models are suitable for assessing neuropharmacological potential?

  • Primary neuronal cultures : Measure cAMP/PKA pathway modulation.
  • hERG channel assays : Evaluate cardiac toxicity risks (IC₅₀ < 1 µM indicates high risk).
  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration (Papp > 5 × 10⁻⁶ cm/s) .

Methodological Guidelines

  • Contradiction Mitigation : Replicate key findings across ≥3 independent syntheses and validate with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Data Reproducibility : Document reaction conditions (e.g., moisture-sensitive steps under N₂) and share raw spectral data (NMR, MS) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.